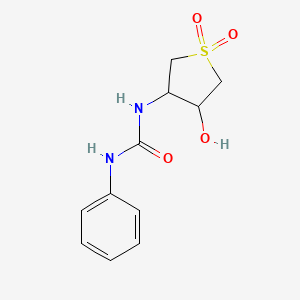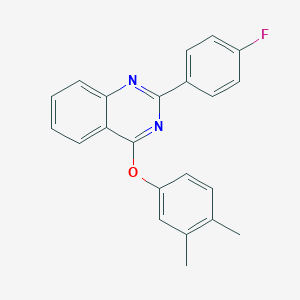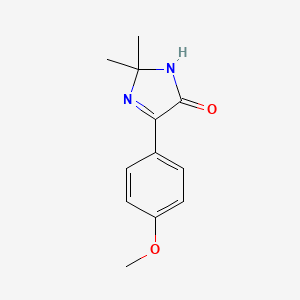![molecular formula C12H19ClN4 B15111104 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15111104.png)
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a compound that belongs to the class of heterocyclic amines. This compound features a pyrazole ring and a pyrrole ring, both of which are known for their significant roles in various chemical and biological processes. The unique structure of this compound makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
准备方法
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling of the Rings: The final step involves the coupling of the pyrazole and pyrrole rings through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyrrole derivative in the presence of a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole and pyrrole rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include the modulation of signal transduction pathways, induction of apoptosis, and inhibition of cell proliferation .
相似化合物的比较
Similar compounds to 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine include:
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine: This compound features an imidazole ring instead of a pyrrole ring, which may result in different chemical and biological properties.
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-triazol-2-yl)methyl]methanamine: The presence of a triazole ring can enhance the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of pyrazole and pyrrole rings, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C12H19ClN4 |
|---|---|
分子量 |
254.76 g/mol |
IUPAC 名称 |
1-(1-ethylpyrazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N4.ClH/c1-3-16-8-6-11(14-16)9-13-10-12-5-4-7-15(12)2;/h4-8,13H,3,9-10H2,1-2H3;1H |
InChI 键 |
JDKKURMLHDVABD-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=N1)CNCC2=CC=CN2C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B15111024.png)

![4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one](/img/structure/B15111030.png)
![4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B15111038.png)


![N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B15111058.png)

![3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15111068.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111071.png)
![3-(4-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111072.png)



